4-(4-Ethylpiperazin-1-ylmethyl)-3-methyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethylpiperazine group attached to a methylated aniline structure. It has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline typically involves the reaction of 4-ethylpiperazine with 3-methylaniline under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, including anticancer and antiangiogenic activities.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. It is known to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and HER2, which play crucial roles in cell signaling and proliferation. By inhibiting these receptors, the compound exhibits anticancer and antiangiogenic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-amine .
- 6-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Uniqueness
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline is unique due to its specific structural features and its ability to inhibit multiple receptor tyrosine kinases. This multi-target inhibition makes it a valuable compound in therapeutic research, particularly in the development of anticancer agents .
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline |
InChI |
InChI=1S/C14H23N3/c1-3-16-6-8-17(9-7-16)11-13-4-5-14(15)10-12(13)2/h4-5,10H,3,6-9,11,15H2,1-2H3 |
InChI Key |
GNYMTNISHULOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.